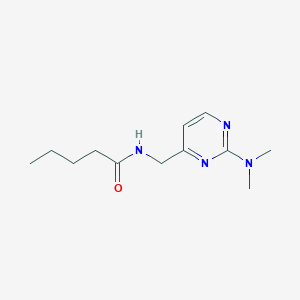

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group. Pyrimidine derivatives have been found in many pharmaceuticals and are known for their wide range of biological activities .

Chemical Reactions Analysis

As a pyrimidine derivative, this compound could potentially participate in a variety of chemical reactions. The amide group might be hydrolyzed under acidic or basic conditions, and the pyrimidine ring could undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, amides have relatively high boiling points due to their ability to form hydrogen bonds. The presence of the pyrimidine ring might make the compound somewhat polar .Wissenschaftliche Forschungsanwendungen

Anticholinergic Activity Research

Research on the anticholinergic activity of compounds structurally related to N-((2-(dimethylamino)pyrimidin-4-yl)methyl)pentanamide has been conducted. One study synthesized four stereoisomers of 4-(dimethylamino)-2-phenyl-(2-pyridyl)pentanamide and tested their anticholinergic activity, revealing significant differences in potency among the isomers. This research highlights the potential for developing new therapeutic agents for overactive detrusor syndrome (Oyasu et al., 1994).

Histone Deacetylase Inhibitor Development

Another study focused on the discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a small molecule histone deacetylase (HDAC) inhibitor with selective inhibition of HDACs 1-3 and 11. MGCD0103 has shown significant antitumor activity in vivo and has entered clinical trials, indicating its potential as an anticancer drug (Zhou et al., 2008).

Cyclin-Dependent Kinase Inhibitors

Further research involved the synthesis and analysis of 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives as inhibitors of cyclin-dependent kinase-2 (CDK2), a key regulator of cell cycle progression. This work contributes to the development of potential cancer therapeutics by targeting CDK2 and related kinases (Wang et al., 2004).

Spectroscopic and Molecular Structure Investigations

Another study conducted comprehensive theoretical and experimental structural studies on a related compound, providing insights into its stability, electronic structures, and potential structure-activity relationships. This research aids in understanding the molecular basis of the biological activity of such compounds (Mansour & Ghani, 2013).

Wirkmechanismus

Target of Action

Compounds with a similar pyrimidine structure have been reported to exhibit a wide range of pharmacological applications . They are known to interact with various targets such as tyrosine kinases , which play crucial roles in cell signaling pathways.

Mode of Action

Similar pyrimidine derivatives have been reported to interact with their targets and cause changes in cellular processes . For instance, some pyrimidine-based drugs are known to modulate myeloid leukemia .

Biochemical Pathways

Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .

Result of Action

Similar pyrimidine derivatives have been reported to have diverse biological activities, including antimicrobial, anti-inflammatory, antihypertensive, and anticancer activities .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4O/c1-4-5-6-11(17)14-9-10-7-8-13-12(15-10)16(2)3/h7-8H,4-6,9H2,1-3H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPISYAPERLPOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC1=NC(=NC=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzyl-4-{4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl}piperazine](/img/structure/B2993214.png)

![2-[(4-bromophenyl)sulfanyl]-N-[3-fluoro-4-(4-phenylpiperazino)phenyl]acetamide](/img/structure/B2993215.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpropane-2-sulfonamide](/img/structure/B2993217.png)

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B2993221.png)

![2-(6,7-dimethyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2993223.png)

![1-[(3-chlorophenyl)sulfonyl]-N-(1,3-thiazol-4-ylmethyl)piperidine-4-carboxamide](/img/structure/B2993227.png)

![(Z)-methyl 2-(2-(isobutyrylimino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2993229.png)

![3-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993230.png)

![Methyl 2-(diethylamino)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2993233.png)

![N-(2-chlorobenzyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2993236.png)